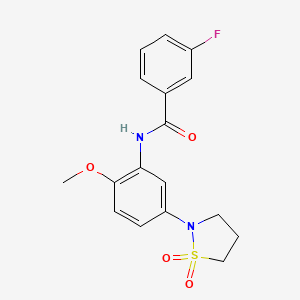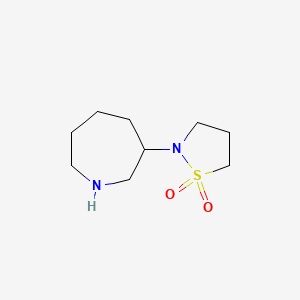
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline, also known as BTCA, is a novel compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. It has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been shown to exhibit potent anticancer activity in vitro and in vivo, with minimal toxicity to normal cells. It has also been shown to inhibit the formation of amyloid-beta plaques in the brain, which are believed to play a key role in the development of Alzheimer's disease. In addition, (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been shown to exhibit high catalytic activity and stability in various organic synthesis reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline is its high potency and selectivity against cancer cells, making it a promising candidate for the development of new anticancer drugs. It also exhibits high catalytic activity and stability, making it a valuable tool for organic synthesis. However, one of the limitations of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline is its limited solubility in aqueous solutions, which can make it difficult to work with in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline. One area of focus is the development of new anticancer drugs based on the structure of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline. Another area of focus is the development of new organic materials based on the unique structural properties of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline. Additionally, further research is needed to fully understand the mechanism of action of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline and its potential applications in the treatment of Alzheimer's disease.
Synthesemethoden
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 3-tosyl-2H-chromen-2-one, followed by a Suzuki coupling reaction with boronic acid. The final product is obtained through a deprotection reaction with hydrochloric acid. This synthesis method has been optimized to achieve high yields and purity of (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline.
Wissenschaftliche Forschungsanwendungen
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease, due to its ability to inhibit the formation of amyloid-beta plaques in the brain.
In material science, (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been used as a building block for the synthesis of various organic materials, including liquid crystals and polymers. Its unique structural properties make it a promising candidate for the development of new materials with tunable properties.
In organic synthesis, (Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline has been used as a catalyst for various reactions, including the Suzuki-Miyaura coupling reaction and the Heck reaction. Its high catalytic activity and stability make it a valuable tool for the synthesis of complex organic molecules.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO3S/c1-15-6-12-19(13-7-15)28(25,26)21-14-16-4-2-3-5-20(16)27-22(21)24-18-10-8-17(23)9-11-18/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIPZNZCGDGZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-bromo-N-(3-tosyl-2H-chromen-2-ylidene)aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamide](/img/structure/B2623525.png)
![N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2623526.png)



![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)
![Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2623535.png)



![1-((3-bromobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2623540.png)
![2-amino-1-[2-(2-fluorophenyl)ethyl]-N-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2623541.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide](/img/structure/B2623542.png)
